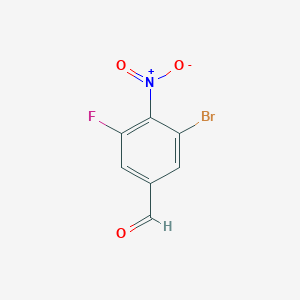
3-Bromo-5-fluoro-4-nitrobenzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Bromo-5-fluoro-4-nitrobenzaldehyde is an organic compound with the molecular formula C7H3BrFNO3 It is a derivative of benzaldehyde, featuring bromine, fluorine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-fluoro-4-nitrobenzaldehyde typically involves multi-step reactions starting from benzaldehyde derivatives. One common method includes:
Nitration: Introduction of the nitro group to the benzaldehyde ring.
Bromination: Addition of bromine to the nitrobenzaldehyde.
Fluorination: Introduction of the fluorine atom to the bromonitrobenzaldehyde.
Industrial Production Methods: Industrial production often employs similar multi-step synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity. Techniques such as Friedel-Crafts acylation followed by nitration and halogenation are commonly used .
Types of Reactions:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The nitro group can be reduced to an amine.
Substitution: The bromine and fluorine atoms can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation or using reducing agents like tin(II) chloride (SnCl2) in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products:
Oxidation: 3-Bromo-5-fluoro-4-nitrobenzoic acid.
Reduction: 3-Bromo-5-fluoro-4-aminobenzaldehyde.
Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-fluoro-4-nitrobenzaldehyde has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of drug candidates.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-4-nitrobenzaldehyde involves its reactivity due to the presence of electron-withdrawing groups (bromine, fluorine, and nitro). These groups influence the compound’s electrophilicity, making it a versatile intermediate in various chemical reactions. The molecular targets and pathways depend on the specific reactions it undergoes, such as nucleophilic substitution or electrophilic aromatic substitution .
Comparison with Similar Compounds
- 3-Bromo-4-fluorobenzaldehyde
- 4-Fluoro-3-nitrobenzaldehyde
- 3-Bromo-5-nitrobenzaldehyde
Comparison: 3-Bromo-5-fluoro-4-nitrobenzaldehyde is unique due to the simultaneous presence of bromine, fluorine, and nitro groups, which confer distinct reactivity patterns compared to its analogs. For instance, 3-Bromo-4-fluorobenzaldehyde lacks the nitro group, affecting its electrophilicity and reactivity in substitution reactions. Similarly, 4-Fluoro-3-nitrobenzaldehyde lacks the bromine atom, influencing its behavior in halogenation reactions .
Properties
Molecular Formula |
C7H3BrFNO3 |
|---|---|
Molecular Weight |
248.01 g/mol |
IUPAC Name |
3-bromo-5-fluoro-4-nitrobenzaldehyde |
InChI |
InChI=1S/C7H3BrFNO3/c8-5-1-4(3-11)2-6(9)7(5)10(12)13/h1-3H |
InChI Key |
WVACBERNMUBJAD-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)[N+](=O)[O-])Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


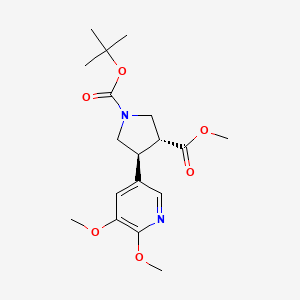
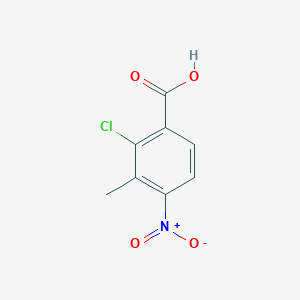
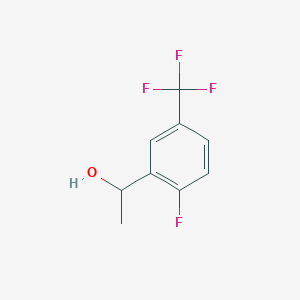

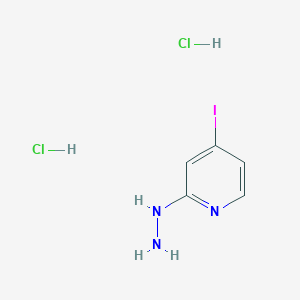

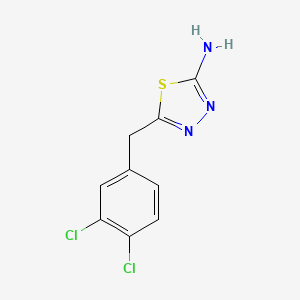

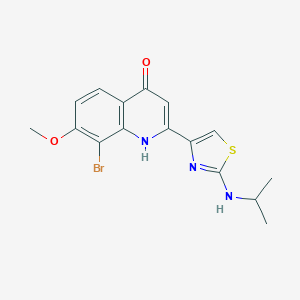
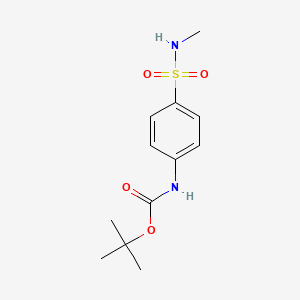
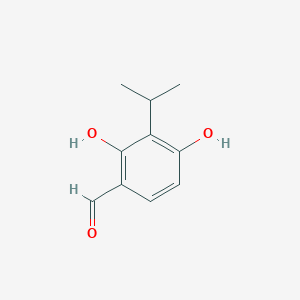
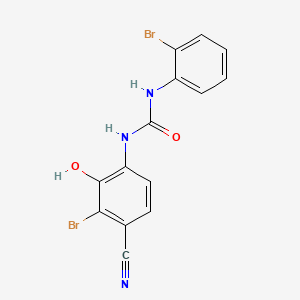
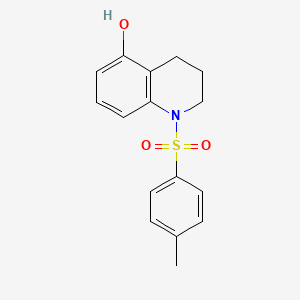
![5-Methyl-6,7-dihydro-5H-thiazolo[4,5-f]indole-2-carbonitrile](/img/structure/B15243761.png)
